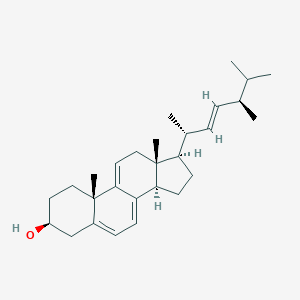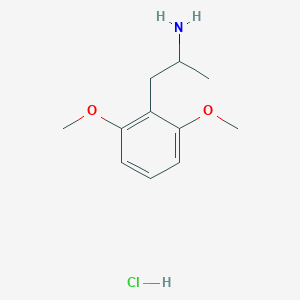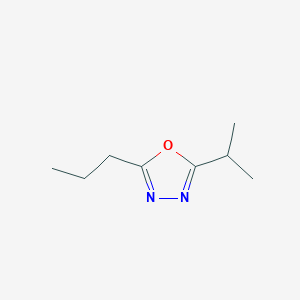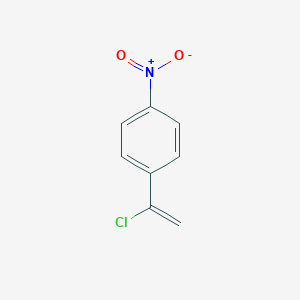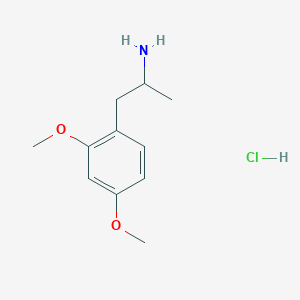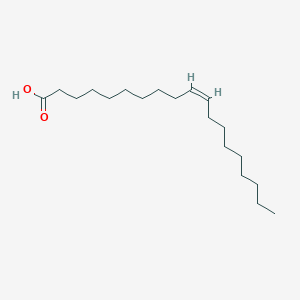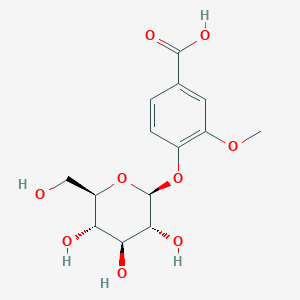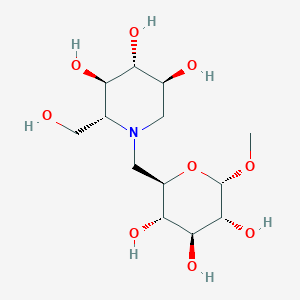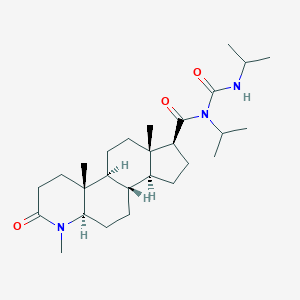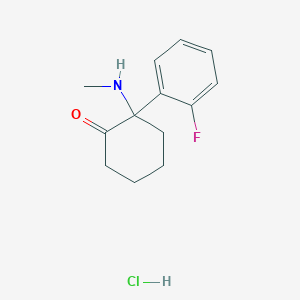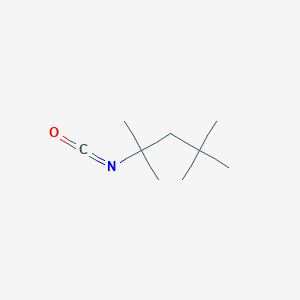
1,1,3,3-四甲基丁基异氰酸酯
描述
1,1,3,3-Tetramethylbutyl isocyanate is a sterically hindered isocyanate with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . . This compound is primarily used in organic synthesis and industrial applications due to its unique chemical properties.
科学研究应用
1,1,3,3-Tetramethylbutyl isocyanate has several scientific research applications:
作用机制
1,1,3,3-Tetramethylbutyl isocyanate, also known as 2-isocyanato-2,4,4-trimethylpentane, is a sterically hindered isocyanate . Here we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the result of its action.
Mode of Action
1,1,3,3-Tetramethylbutyl isocyanate may be used in the synthesis of amides by Grignard reaction . The isocyanate group (-NCO) is highly reactive and can form a variety of products depending on the reaction conditions and the reactants available.
Biochemical Pathways
The compound’s ability to participate in the synthesis of amides suggests that it could potentially influence pathways involving these molecules .
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 0.859 g/mL at 25 °C .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetramethylbutyl isocyanate. For instance, the compound is flammable and should be stored at temperatures between 2-8°C . It is also sensitive to moisture due to its reactivity with water.
准备方法
1,1,3,3-Tetramethylbutyl isocyanate can be synthesized from tert-octylamine . The synthesis involves the reaction of tert-octylamine with phosgene or other carbonyl sources under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1,1,3,3-Tetramethylbutyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Polymerization: It can polymerize in the presence of catalysts to form polyurethanes.
Common reagents used in these reactions include Grignard reagents, alcohols, and amines . The major products formed from these reactions are ureas, carbamates, and polyurethanes .
相似化合物的比较
1,1,3,3-Tetramethylbutyl isocyanate can be compared with other isocyanates such as:
tert-Butyl isocyanate: Similar in structure but with a smaller alkyl group, leading to different reactivity and applications.
Butyl isocyanate: Has a linear alkyl chain, which affects its steric hindrance and reactivity compared to 1,1,3,3-Tetramethylbutyl isocyanate.
Phenyl isocyanate: Contains an aromatic ring, which significantly alters its chemical properties and applications.
The uniqueness of 1,1,3,3-Tetramethylbutyl isocyanate lies in its steric hindrance, which influences its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
属性
IUPAC Name |
2-isocyanato-2,4,4-trimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBENIMDRFUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328187 | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-57-0 | |
| Record name | 1611-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



